molecular formula C8H10N2O3 B1631223 2,3,5-Trimethyl-4-nitropyridine 1-oxide CAS No. 86604-79-7

2,3,5-Trimethyl-4-nitropyridine 1-oxide

Cat. No. B1631223
Key on ui cas rn: 86604-79-7
M. Wt: 182.18 g/mol
InChI Key: YMBLTOGTYNFTRX-UHFFFAOYSA-N
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Patent
US09040564B2

Procedure details

2,3,5-trimethylpyridine 1-oxide (1.38 kg, 10.1 mol) was charged into 98% sulfuric acid (4.93 kg, 49.3 mol). 97% nitric acid (1.44 kg) was added dropwise to the solution over 50 minutes, and the solution was then heated for 4 hours at 85° C. The reaction solution was charged into a mixture of ammonium hydrogencarbonate (10.6 kg) and water (9.0 L), and the resultant mixture was extracted with ethyl acetate (3.0 L×3). The resultant organic layer was concentrated and then dried overnight under vacuum to obtain 1.50 kg of the title compound.
Quantity
1.38 kg
Type
reactant
Reaction Step One
Quantity
4.93 kg
Type
reactant
Reaction Step One
Quantity
1.44 kg
Type
reactant
Reaction Step Two
Name
ammonium hydrogencarbonate
Quantity
10.6 kg
Type
reactant
Reaction Step Three
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10].S(=O)(=O)(O)O.[N+:16]([O-])([OH:18])=[O:17].C(=O)([O-])O.[NH4+]>O>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:16]([O-:18])=[O:17])[C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10] |f:3.4|

Inputs

Step One
Name
Quantity
1.38 kg
Type
reactant
Smiles
CC1=[N+](C=C(C=C1C)C)[O-]
Name
Quantity
4.93 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.44 kg
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ammonium hydrogencarbonate
Quantity
10.6 kg
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]
Name
Quantity
9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with ethyl acetate (3.0 L×3)
CONCENTRATION
Type
CONCENTRATION
Details
The resultant organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 kg
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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